

Paxillin antibody validation for specific application

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Compound of Interest

Compound Name: **Paxillin**

Cat. No.: **B1203293**

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Paxillin Antibody Technical Support Center

Welcome to the **Paxillin** Antibody Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of **paxillin** antibodies in various applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of **paxillin** in a Western Blot?

The expected molecular weight of **paxillin** is approximately 68 kDa.[\[1\]](#)

Q2: What are the key signaling pathways involving **paxillin**?

Paxillin is a crucial scaffold protein in focal adhesions, playing a significant role in integrin signaling.[\[2\]](#)[\[3\]](#) It is involved in pathways that regulate cell adhesion, migration, and cytoskeletal organization.[\[4\]](#) Key pathways include the Focal Adhesion Kinase (FAK), MAPK, and PI3K/Akt signaling pathways.[\[2\]](#)[\[4\]](#)[\[5\]](#) Upon integrin engagement with the extracellular matrix (ECM), **paxillin** gets phosphorylated, creating docking sites for various signaling molecules like FAK, Src, and Crk.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Q3: Which applications are **paxillin** antibodies typically validated for?

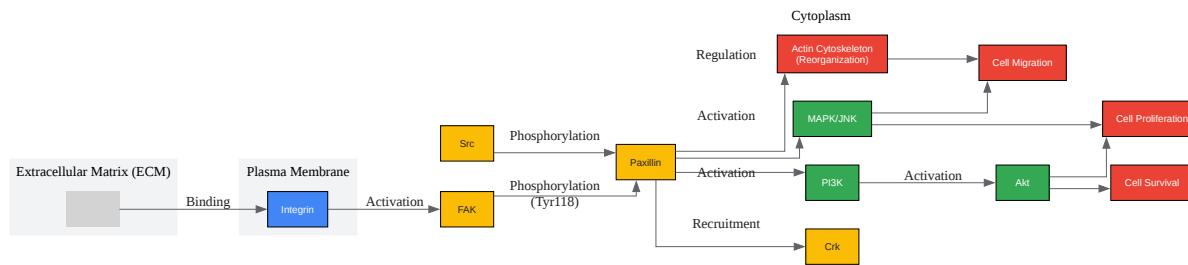
Paxillin antibodies are validated for a range of applications, including Western Blot (WB), Immunoprecipitation (IP), Immunocytochemistry/Immunofluorescence (ICC/IF), and Immunohistochemistry (IHC).[1][8]

Q4: What species are **paxillin** antibodies commonly reactive with?

Paxillin antibodies are available for use in various species, including Human, Mouse, Rat, Monkey, Bovine, and Pig.[6][8]

Paxillin Signaling Pathway

The following diagram illustrates the central role of **paxillin** in integrin-mediated signal transduction.



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Caption: **Paxillin**'s role in integrin-mediated signaling pathways.

Application-Specific Troubleshooting Guides

Western Blotting (WB)

Quantitative Data Summary for Western Blotting

Antibody Product	Recommended Dilution	Expected Band Size
Cell Signaling Technology #2542	1:1000	~68 kDa
Abcam [Y113] (ab32084)	Varies by application	68 kDa[1]
Novus Biologicals [NBP2- 57097]	1:250 - 1:500[9]	Not Specified
Thermo Fisher Scientific (PA5- 34910)	1:500 - 1:20,000[10]	Not Specified
Proteintech (10029-1-Ig)	1:500	Not Specified

Troubleshooting Guide for Western Blotting

Issue	Possible Cause	Recommended Solution
No Signal or Weak Signal	Insufficient antibody concentration.	Optimize the primary antibody dilution. Start with the recommended dilution and perform a titration. [11] [12]
Poor protein transfer.	Ensure complete transfer from gel to membrane. Check transfer buffer composition and transfer time/voltage. [11] [13]	
Inactive secondary antibody.	Use a fresh, compatible secondary antibody at the correct dilution. [11] [14]	
High Background	Antibody concentration too high.	Reduce the concentration of the primary or secondary antibody. [11] [13]
Insufficient blocking.	Increase blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA). [11]	
Inadequate washing.	Increase the number and duration of wash steps. [13]	
Multiple Bands	Non-specific antibody binding.	Optimize antibody dilution. Ensure the blocking step is sufficient. [12]
Protein degradation.	Prepare fresh lysate and add protease inhibitors. [12]	
Splice variants or post-translational modifications.	Consult literature for known isoforms or modifications of paxillin. [12]	
Blurry Bands	High voltage during electrophoresis.	Run the gel at a lower voltage for a longer duration. [12]

Incorrect running buffer concentration.

Prepare fresh running buffer with the correct composition.
[\[12\]](#)

Experimental Workflow for Western Blotting



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Caption: A typical workflow for Western Blotting analysis.

Immunoprecipitation (IP)

Quantitative Data Summary for Immunoprecipitation

Antibody Product	Recommended Dilution/Amount
Abcam [Y113] (ab32084)	1/20 dilution (0.7µg) [1]
Thermo Fisher Scientific (PA5-34910)	1:100 - 1:500 [10]

Troubleshooting Guide for Immunoprecipitation

Issue	Possible Cause	Recommended Solution
No or Low Yield of Target Protein	Insufficient antibody.	Increase the amount of primary antibody used for immunoprecipitation. [15]
Inefficient antibody-bead binding.	Ensure proper bead preparation and incubation times. Use Protein A/G beads compatible with your antibody isotype. [15]	
Protein not present in lysate.	Confirm protein expression in the input lysate by Western Blot.	
High Background/Non-specific Binding	Insufficient washing.	Increase the number of wash steps after antibody incubation. Use a more stringent wash buffer. [15]
Non-specific binding to beads.	Pre-clear the lysate by incubating with beads before adding the primary antibody.	
Antibody concentration too high.	Reduce the amount of primary antibody.	

Experimental Protocol for Immunoprecipitation

- Cell Lysis: Lyse cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.
- Pre-clearing (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.
- Immunoprecipitation:
 - Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube.

- Add the primary **paxillin** antibody (e.g., 2-10 µg) to the pre-cleared lysate.[15]
- Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[15]
- Capture Immune Complex:
 - Add fresh Protein A/G beads to the antibody-lysate mixture.
 - Incubate for 1-4 hours at 4°C with gentle rotation.
- Washing:
 - Pellet the beads by centrifugation.
 - Remove the supernatant and wash the beads 3-5 times with cold IP lysis buffer.[15]
- Elution:
 - Resuspend the beads in 1X SDS-PAGE sample buffer.
 - Boil the samples for 5-10 minutes to elute the protein.
- Analysis: Analyze the eluted proteins by Western Blotting.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

Quantitative Data Summary for Immunofluorescence

Antibody Product	Recommended Dilution
Abcam [Y113] (ab32084)	1:50[1]
Novus Biologicals [NBP2-57097]	0.25-2 ug/ml[9]
Thermo Fisher Scientific (PA5-34910)	1:100 - 1:1,000[10]
Proteintech (10029-1-Ig)	1:50 - 1:200[16]

Troubleshooting Guide for Immunofluorescence

Issue	Possible Cause	Recommended Solution
No or Weak Staining	Inadequate fixation or permeabilization.	Optimize fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.1-0.2% Triton X-100) protocols. [1] [17] [18]
Primary antibody concentration too low.	Increase the concentration of the primary antibody or the incubation time. [17] [19] [20]	
Incompatible primary and secondary antibodies.	Ensure the secondary antibody is raised against the host species of the primary antibody. [17] [18] [20]	
High Background	Non-specific secondary antibody binding.	Run a control without the primary antibody. Increase blocking incubation time or change the blocking agent. [19] [20]
Autofluorescence.	Use an appropriate mounting medium with an anti-fade agent. Check for autofluorescence in unstained samples. [18] [21]	
Antibody concentration too high.	Reduce the concentration of the primary and/or secondary antibody. [20]	

Immunohistochemistry (IHC)

Quantitative Data Summary for Immunohistochemistry

Antibody Product	Recommended Dilution	Antigen Retrieval
Abcam [Y113] (ab32084)	1:1200[1]	Heat mediated with Citrate buffer (pH 6.0)[1]
Proteintech (10029-1-Ig)	1:50 - 1:200[16]	Heat mediated with Tris-EDTA buffer (pH 9.0)[16]
Thermo Fisher Scientific (PA5-34910)	1:100 - 1:1,000[10]	Not Specified

Troubleshooting Guide for Immunohistochemistry

Issue	Possible Cause	Recommended Solution
No or Weak Staining	Inadequate antigen retrieval.	Optimize the antigen retrieval method (heat-induced or enzymatic). Try different buffers and incubation times. [22] [23]
Over-fixation of tissue.	Reduce the fixation time or use a lower concentration of fixative.	
Primary antibody cannot access the epitope.	Ensure proper permeabilization if the target is intracellular.	
High Background	Non-specific binding of antibodies.	Increase the blocking step duration or use serum from the same species as the secondary antibody. [24]
Endogenous enzyme activity (for enzymatic detection).	Block endogenous peroxidase or phosphatase activity before primary antibody incubation. [23]	
Cross-reactivity of secondary antibody.	Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue. [23]	
Tissue Detachment	Overly aggressive antigen retrieval.	Use a gentler antigen retrieval method or reduce the incubation time. Use coated slides. [22]

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